![molecular formula C8H16ClN2O2P B1607695 Chlorodimorpholinophosphine CAS No. 75302-66-8](/img/structure/B1607695.png)
Chlorodimorpholinophosphine
Overview
Description
Chlorodimorpholinophosphine (CDMP) is a phosphine-based compound that has gained significant attention in scientific research due to its unique chemical properties. CDMP is a white crystalline powder that is soluble in polar solvents such as water, alcohol, and acetone. It is commonly used as a reagent in organic synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
1. Antiviral Research
Chloroquine, a compound related to chlorodimorpholinophosphine, has been studied for its potential benefits in treating patients infected by SARS-CoV-2. This research highlights the importance of considering chloroquine in antiviral research, especially against novel viruses (Touret & de Lamballerie, 2020).
2. Neurobehavioral Performance Studies
Organophosphorus pesticides like Chlorpyrifos, which share a similar chemical domain with chlorodimorpholinophosphine, have been investigated for their impact on neurobehavioral performance in adolescents. This study provides insights into the effects of such compounds on cognitive functions (Rohlman et al., 2016).
3. Pharmacological Investigations
Studies on opioid drugs, which are structurally and functionally different from chlorodimorpholinophosphine but relevant in the context of pharmacological research, have provided valuable insights. These studies contribute to understanding the dynamics of drugs on the nervous system, potentially guiding the research on similar compounds (Ferris et al., 1991).
4. Cyanobacterial Bloom Research
Research on phosphine (PH3), a molecule related to chlorodimorpholinophosphine, has shown its significant impact on cyanobacterial blooms. This study aids in understanding how similar compounds can affect microorganisms and environmental health (Niu et al., 2020).
5. Organometallic Chemistry
Research in organometallicchemistry has explored the use of chloro(organo)phosphines, which are closely related to chlorodimorpholinophosphine. These studies are crucial for developing new compounds with potential applications in various fields, such as materials science and catalysis (West & Stahl, 2012).
6. Anticancer Drug Research
Chloro gold(I) phosphine complexes, which share similarities with chlorodimorpholinophosphine, have been studied for their antiproliferative effects in cancer cell lines. These investigations are significant in the search for novel anticancer drugs and understanding their mechanisms of action (Scheffler et al., 2010).
7. Ecotoxicology
Organophosphorus derivatives, which include compounds like chlorodimorpholinophosphine, have been assessed for their toxicity in marine organisms. This research is vital for understanding the environmental impact of these compounds on aquatic ecosystems (Saidani et al., 2021).
8. Mitochondrial Function Studies
Investigations into the effects of phosphine on mitochondrial function can provide insights relevant to chlorodimorpholinophosphine research. Understanding how these compounds interact with cellular organelles can inform their potential uses and safety profiles (Zuryn et al., 2008).
properties
IUPAC Name |
chloro(dimorpholin-4-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN2O2P/c9-14(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQYERHSWTWFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(N2CCOCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373917 | |
Record name | Chlorodimorpholinophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimorpholinophosphine | |
CAS RN |
75302-66-8 | |
Record name | P,P-Di-4-morpholinylphosphinous chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75302-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodimorpholinophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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